molecular formula C9H8N4O3 B2830698 N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 946281-50-1

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2830698
CAS No.: 946281-50-1
M. Wt: 220.188
InChI Key: KILOCYFJAQELQC-UHFFFAOYSA-N
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Description

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a novel chemical entity designed for advanced pharmaceutical and life sciences research. This hybrid molecule incorporates a 1,3,4-oxadiazole core, a scaffold renowned for its significant anticancer potential . The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, known to contribute to bioactivity by acting as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve drug-like properties . Compounds featuring this structure have demonstrated mechanism-based antiproliferative effects by targeting a range of enzymes and proteins critical for cancer cell survival, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The integration of a cyclopropanecarboxamide group and a 1,2-oxazolyl (isoxazolyl) substituent further diversifies the molecular structure, potentially enabling unique interactions with biological targets and making it a valuable candidate for screening in oncology discovery programs. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for developing new therapeutic agents. It is also an ideal standard for analytical method development and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-7(5-1-2-5)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILOCYFJAQELQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the isoxazole and oxadiazole rings. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves coupling the isoxazole and oxadiazole intermediates with cyclopropanecarboxylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the isoxazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the isoxazole ring may interact with enzymes involved in inflammation, while the oxadiazole ring may target proteins involved in cell proliferation . These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct biological activities. This dual functionality makes it a versatile compound for various scientific research applications and potential therapeutic uses.

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